1-Benzoyl-3-(fluoromethyl)pyrrolidine
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Overview
Description
1-Benzoyl-3-(fluoromethyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a benzoyl group and a fluoromethyl group
Preparation Methods
The synthesis of 1-Benzoyl-3-(fluoromethyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using benzoyl chloride as the acylating agent.
Fluoromethylation: The fluoromethyl group is introduced using fluoromethylating agents under specific reaction conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-Benzoyl-3-(fluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzoyl-3-(fluoromethyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing biologically active compounds, potentially targeting specific enzymes or receptors.
Material Science: This compound can be used in the synthesis of advanced materials with unique properties, such as enhanced stability or reactivity.
Biological Studies: Researchers use this compound to study its interactions with biological molecules, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-(fluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The benzoyl group may facilitate binding to hydrophobic pockets in proteins, while the fluoromethyl group can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Benzoyl-3-(fluoromethyl)pyrrolidine can be compared with similar compounds such as:
1-Benzoyl-3-methylpyrrolidine: Lacks the fluorine atom, which may result in different reactivity and stability.
1-Benzoyl-3-(chloromethyl)pyrrolidine:
1-Benzoyl-3-(bromomethyl)pyrrolidine: Similar to the chloromethyl derivative but with a bromine atom, affecting its reactivity and interactions.
The uniqueness of this compound lies in the presence of the fluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H14FNO |
---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
[3-(fluoromethyl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C12H14FNO/c13-8-10-6-7-14(9-10)12(15)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI Key |
SQOOWSBKSPOKNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CF)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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